molecular formula C20H12Br2N4 B12581492 1H-Indole, 3,3'-(2,5-pyrazinediyl)bis[6-bromo- CAS No. 304429-59-2

1H-Indole, 3,3'-(2,5-pyrazinediyl)bis[6-bromo-

Cat. No.: B12581492
CAS No.: 304429-59-2
M. Wt: 468.1 g/mol
InChI Key: FGNXUSYTGSQUNR-UHFFFAOYSA-N
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Description

1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the pyrazine ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.

    1H-Indole-3-acetic acid: Known for its role in plant growth regulation.

    1H-Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Properties

CAS No.

304429-59-2

Molecular Formula

C20H12Br2N4

Molecular Weight

468.1 g/mol

IUPAC Name

6-bromo-3-[5-(6-bromo-1H-indol-3-yl)pyrazin-2-yl]-1H-indole

InChI

InChI=1S/C20H12Br2N4/c21-11-1-3-13-15(7-23-17(13)5-11)19-9-26-20(10-25-19)16-8-24-18-6-12(22)2-4-14(16)18/h1-10,23-24H

InChI Key

FGNXUSYTGSQUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C3=CN=C(C=N3)C4=CNC5=C4C=CC(=C5)Br

Origin of Product

United States

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